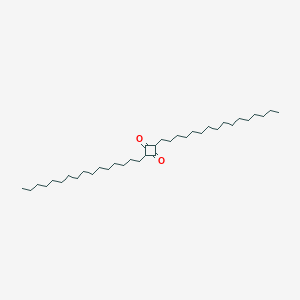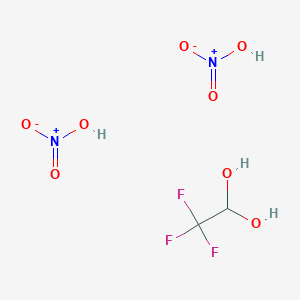
Nitric acid;2,2,2-trifluoroethane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;2,2,2-trifluoroethane-1,1-diol is a chemical compound with the molecular formula C₂H₃F₃O₂. It is known for its unique properties due to the presence of both nitric acid and trifluoroethane-1,1-diol components. This compound is used in various scientific research applications and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethane-1,1-diol typically involves the reaction of trifluoroacetaldehyde with water. This reaction can be carried out under controlled conditions to ensure the purity and yield of the product . The reaction is as follows:
CF3CHO+H2O→CF3CH(OH)2
Industrial Production Methods
Industrial production of 2,2,2-trifluoroethane-1,1-diol involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride, in the presence of a palladium-containing catalyst deposited on activated charcoal . This method ensures a high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,2,2-trifluoroethanol yields trifluoroacetic acid.
Reduction: Reduction reactions can convert it into other fluorinated compounds.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid from oxidation and various fluorinated compounds from reduction and substitution reactions.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethane-1,1-diol is used in a wide range of scientific research applications:
Biology: It aids in protein and nucleic acid purification.
Medicine: It is involved in the synthesis of pharmaceutical compounds and intermediates.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroethane-1,1-diol exerts its effects involves its function as a Lewis acid. It forms complexes with nucleophiles, facilitating the formation of carbon-carbon bonds. Additionally, it partakes in hydrogen bond formation, leading to the stabilization of reaction intermediates and the desired product formation .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: This compound is similar in structure but lacks the diol functionality.
Trifluoroacetic acid: This is an oxidation product of 2,2,2-trifluoroethanol and is used in organic synthesis.
Uniqueness
The presence of both nitric acid and trifluoroethane-1,1-diol components in the compound gives it unique properties, making it versatile in various applications. Its ability to form stable complexes and participate in multiple reaction pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
55044-05-8 |
|---|---|
Fórmula molecular |
C2H5F3N2O8 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
nitric acid;2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C2H3F3O2.2HNO3/c3-2(4,5)1(6)7;2*2-1(3)4/h1,6-7H;2*(H,2,3,4) |
Clave InChI |
FXGICOOQRIJBQH-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)
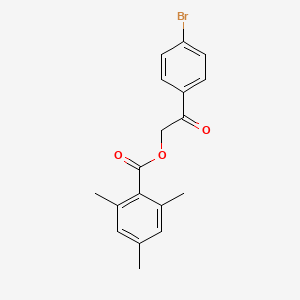
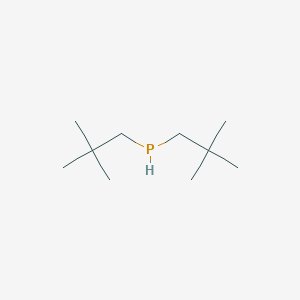
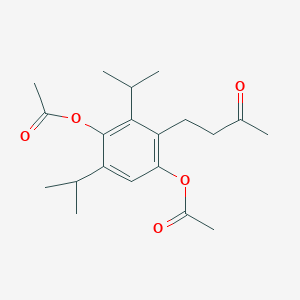
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
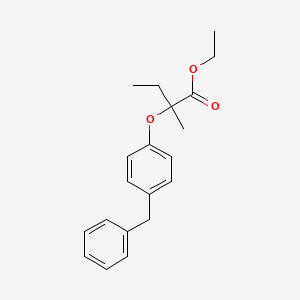
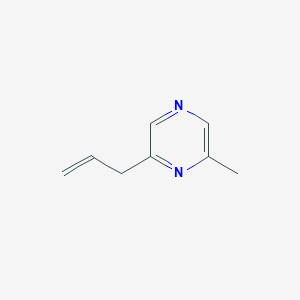

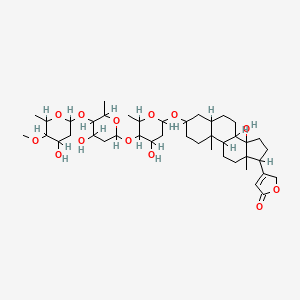
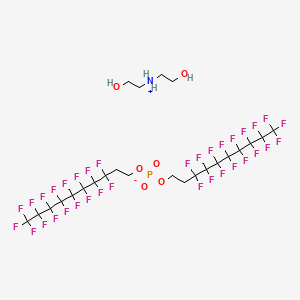
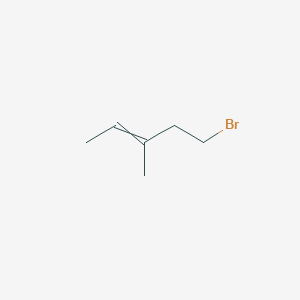
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
